Lipophilicity (XLogP3) Differentiation vs. ML221 (4-Nitrobenzoate)
The 2-phenylbutanoate ester of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl (CAS 877637-54-2) exhibits a computed XLogP3 of 3.2, which is 1.0 log unit higher than that of the 4-nitrobenzoate analog ML221 (XLogP3 = 2.2), both values derived from the PubChem PUG-View computed properties dataset [1][2]. This difference indicates approximately 10-fold greater lipophilicity for the 2-phenylbutanoate ester under the XLogP3 model.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | ML221 (4-nitrobenzoate ester), XLogP3 = 2.2 |
| Quantified Difference | Δ +1.0 log unit (~10× higher lipophilicity) |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potentially increased blood-brain barrier penetration, making this compound a better candidate for applications requiring central nervous system exposure or lipid-based formulation compatibility.
- [1] PubChem. Compound Summary for CID 18572373, 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 7217941, 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221). National Center for Biotechnology Information (2026). View Source
